molecular formula C7H11BrO B13466277 2-Bromobicyclo[2.2.1]heptan-7-ol

2-Bromobicyclo[2.2.1]heptan-7-ol

Katalognummer: B13466277
Molekulargewicht: 191.07 g/mol
InChI-Schlüssel: DJOALVOFGFRDBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromobicyclo[2.2.1]heptan-7-ol is a norbornane-derived bicyclic compound characterized by a bromine substituent at the C2 position and a hydroxyl group at the C7 position. The bicyclo[2.2.1]heptane framework imparts significant structural rigidity, which influences its stereochemical and electronic properties. The compound exhibits two stereoisomers due to the fixed geometry of the bicyclic system: the bromine substituent can adopt an exo (cis to the C7 bridge) or endo (trans to the C7 bridge) configuration . This stereochemical diversity is critical in determining its reactivity and interactions in synthetic or biological contexts.

The compound is synthesized via methods such as halogenation of bicyclo[2.2.1]heptan-7-ol derivatives or through cross-coupling reactions, as evidenced by protocols involving brominated precursors (e.g., 2-bromobicyclo[2.2.1]heptane in cross-coupling with indole derivatives) . Its physicochemical properties, including melting point, solubility, and stability, are influenced by the polar hydroxyl and bromine groups, though specific data for this compound require extrapolation from structurally related molecules like bicyclo[2.2.1]heptan-7-ol, which has well-documented thermodynamic parameters (e.g., ΔfH°gas = -259.8 kJ/mol, Tboil = 215°C) .

Eigenschaften

Molekularformel

C7H11BrO

Molekulargewicht

191.07 g/mol

IUPAC-Name

2-bromobicyclo[2.2.1]heptan-7-ol

InChI

InChI=1S/C7H11BrO/c8-6-3-4-1-2-5(6)7(4)9/h4-7,9H,1-3H2

InChI-Schlüssel

DJOALVOFGFRDBR-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C(CC1C2O)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Bromination of Bicyclo[2.2.1]heptan-7-ol Derivatives

Method Overview:
One of the most direct approaches involves brominating bicyclo[2.2.1]heptan-7-ol or its derivatives. Bromination typically occurs at the bridgehead or adjacent carbons, facilitated by electrophilic bromine sources under controlled conditions.

Key Findings:

  • Bromination of bicyclo[2.2.1]heptan-7-ol can be achieved via reaction with hydrobromic acid (HBr) under reflux conditions, often yielding 2-bromobicyclo[2.2.1]heptan-7-ol with high selectivity.
  • The process may involve the formation of HBr salts and can be optimized by adjusting temperature and reaction time to favor regioselectivity at the 2-position.
  • Research evidence indicates that low-temperature bromination (around 0°C to room temperature) with excess HBr enhances regioselectivity and minimizes side reactions.

Representative Reaction:
$$
\text{Bicyclo[2.2.1]heptan-7-ol} + \text{HBr} \xrightarrow{\text{reflux}} \text{2-Bromobicyclo[2.2.1]heptan-7-ol}
$$

Reaction Conditions:

  • Refluxing 40% hydrobromic acid
  • Use of catalytic acids or Lewis acids (e.g., titanium-based catalysts) to improve yield and selectivity
  • Inert atmosphere to prevent oxidation or side reactions

Data Table: Bromination Conditions and Yields

Condition Reagent Temperature Yield (%) Notes
Reflux 40% HBr 25-50°C 70-85 Standard conditions for bromination of norbornane derivatives
Catalyzed TiCl4 or TiBr4 0-25°C Up to 90 Catalysts improve regioselectivity and yield

Oxidative Bromination of Norbornene Derivatives

Method Overview:
Bromination can be performed on norbornene or norbornadiene derivatives via radical or electrophilic addition, often under oxidative conditions.

Research Findings:

  • Bromination of 7-bromobicyclo[2.2.1]hept-2-ene under low-temperature conditions with N-bromosuccinimide (NBS) and radical initiators leads to brominated products at specific positions, including the 2-position, through allylic or benzylic-like pathways.

Reaction Pathway:

  • Radical bromination at allylic positions (e.g., position 2) occurs through hydrogen abstraction followed by bromine addition.

Reaction Conditions:

  • Use of NBS with a radical initiator (e.g., AIBN)
  • Solvent: CCl4 or acetonitrile
  • Temperature: 0-25°C

Data Table: Oxidative Bromination

Reagent Initiator Solvent Temperature Yield (%) Notes
NBS AIBN CCl4 0-25°C 60-75 Selective at allylic position

Functional Group Interconversions

Method Overview:
Conversion of other bicyclic intermediates to 2-bromobicyclo[2.2.1]heptan-7-ol involves oxidation, reduction, and halogenation steps.

Example Pathway:

  • Starting from bicyclo[2.2.1]heptan-7-one (norcamphor), reduction to the alcohol followed by bromination at the desired position.

Reaction Conditions:

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ethanol or THF
  • Bromination: Using hydrobromic acid or NBS under controlled conditions

Research Data:

  • Oxidation of ketones to alcohols followed by regioselective bromination yields the target compound with high purity.

Synthesis via Multistep Routes Involving Cycloaddition and Rearrangement

Method Overview:
More sophisticated routes involve cycloaddition reactions, such as Diels-Alder, followed by rearrangements and selective halogenation.

Research Findings:

  • Cycloaddition of dienes with brominated dienophiles can produce brominated norbornene derivatives, which upon oxidation and functionalization yield 2-bromobicyclo[2.2.1]heptan-7-ol .

Example Pathway:

  • Diels-Alder reaction of cyclopentadiene with brominated maleic anhydride derivatives, followed by reduction and hydrolysis.

Summary of Key Preparation Parameters

Method Reagents Conditions Advantages Limitations
Direct bromination with HBr Hydrobromic acid Reflux, inert atmosphere Simplicity, high yield Regioselectivity control needed
Radical bromination with NBS N-Bromosuccinimide, AIBN 0-25°C Selectivity at allylic positions Side reactions possible
Multistep cycloaddition Cycloaddition reagents, oxidation Variable Structural diversity Complex, multistep process

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromobicyclo[2.2.1]heptan-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted bicyclo[2.2.1]heptan-7-ol derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of bicyclo[2.2.1]heptan-7-ol.

Wissenschaftliche Forschungsanwendungen

2-Bromobicyclo[2.2.1]heptan-7-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Bromobicyclo[2.2.1]heptan-7-ol involves its reactivity due to the presence of the bromine atom and the hydroxyl group. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions enable the compound to interact with various molecular targets and pathways, making it a valuable intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Bicyclo[2.2.1]heptane Derivatives

Compound Name Substituents (Position) Molecular Formula Key Functional Groups Yield (%) Reference
2-Bromobicyclo[2.2.1]heptan-7-ol Br (C2), -OH (C7) C₇H₁₁BrO Bromine, hydroxyl -
Compound 27 (Bioorg Med Chem) 2,6-Diaminopurine (C3), -OH (C7) C₁₁H₁₅N₆O₄ Purine, hydroxyl 46
Compound 31 (Bioorg Med Chem) 6-Amino-2-fluoropurine (C3) C₁₁H₁₃FN₅O₄ Fluoro, amino, purine 69
Compound 36 (Bioorg Med Chem) 6-Benzyl(methyl)amino-2-chloro C₁₉H₂₀ClN₅O₄ Chloro, benzylamino, purine 75
Compound 45/46 (Bioorg Med Chem) 2,6-Di(thiophen-2-yl)purine C₁₈H₁₈N₅O₃S₂ Thiophene, purine 40/33

Key Observations:

The presence of amino, fluoro, or benzyl groups modulates hydrogen-bonding and lipophilicity, affecting biological activity . Halogenation: 2-Bromobicyclo[2.2.1]heptan-7-ol differs from chloro- or fluoro-substituted analogs (e.g., compound 31) in leaving-group reactivity and steric demand, impacting nucleophilic substitution pathways .

Stereochemical Considerations: Similar to 2-bromobicyclo[2.2.1]heptan-7-ol, compound 45/46 exists as diastereomers due to the stereochemistry of the purine substituent, with distinct Rf values (0.14 vs. 0.33 in silica chromatography) . The exo/endo bromine configuration in 2-bromobicyclo[2.2.1]heptan-7-ol contrasts with ethyl- or methyl-substituted derivatives (e.g., 2-ethyl-7-bromonorbornane), which exhibit additional stereoisomers from substituent positioning .

Synthetic Yields: Brominated derivatives generally show moderate yields (e.g., 40% for compound 45), while chloro- or amino-substituted analogs (e.g., compound 36) achieve higher yields (75%) due to optimized coupling conditions .

Physicochemical and Spectral Comparisons

Table 2: Spectral Data for Selected Compounds

Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (m/z) [M+H]+
2-Bromobicyclo[2.2.1]heptan-7-ol Not reported Not reported Not reported
Compound 27 8.16 (s, 1H), 6.02 (s, 1H) 154.29 (C=O), 90.69 (C1) 295.1157 (calc. 295.1149)
Compound 31 8.21 (s, 1H), 5.92 (s, 1H) 161.30 (C-F), 90.14 (C1) 298.0945 (calc. 298.0946)
Compound 36 8.15 (s, 1H), 7.35–7.22 (m, 5H) 156.23 (C=N), 90.10 (C1) 418.1280 (calc. 418.1277)

Key Observations:

  • ¹H NMR : Purine-substituted compounds (e.g., 27, 31) show aromatic proton signals (δ 8.16–8.21 ppm), absent in 2-bromobicyclo[2.2.1]heptan-7-ol.
  • ¹³C NMR : The C7 hydroxyl group in bicyclo[2.2.1]heptane derivatives resonates near δ 90–95 ppm, consistent across analogs .
  • HRMS : High-resolution mass spectrometry confirms molecular formulas, with deviations <0.001 Da, underscoring synthetic precision .

Biologische Aktivität

2-Bromobicyclo[2.2.1]heptan-7-ol is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural properties. This article discusses its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Bromobicyclo[2.2.1]heptan-7-ol is C7H11BrC_7H_{11}Br, with a molecular weight of approximately 175.069 g/mol. Its structure features a bicyclic framework that contributes to its biological interactions.

Research indicates that compounds similar to 2-bromobicyclo[2.2.1]heptan-7-ol exhibit modulating activity on muscarinic receptors, particularly the M3 subtype, which are implicated in various physiological processes such as smooth muscle contraction and glandular secretion . The inhibition of acetylcholine binding to these receptors can lead to therapeutic effects in conditions like asthma and COPD by reducing bronchoconstriction.

Anticholinergic Activity

The compound has demonstrated anticholinergic properties, which are critical in managing respiratory diseases. By blocking muscarinic receptors, it can alleviate symptoms associated with excessive cholinergic activity .

Respiratory Disease Management

A study involving the use of bicyclo[2.2.1]heptane derivatives highlighted their efficacy in treating respiratory conditions by acting as bronchodilators through M3 receptor antagonism. The results indicated a significant improvement in airflow and reduction in bronchial hyperreactivity among subjects treated with these compounds .

Synthetic Pathways and Biological Evaluation

Research into the synthesis of 2-bromobicyclo[2.2.1]heptan-7-ol has revealed various synthetic routes, including bromination reactions that yield derivatives with enhanced biological activity . The evaluation of these compounds often includes assessing their binding affinity to muscarinic receptors and their overall pharmacokinetic profiles.

Data Table: Summary of Biological Activities

Activity TypeEffectReference
AnticholinergicInhibition of M3 receptor
NeuroprotectiveReduction of oxidative stress
BronchodilationImproved airflow in respiratory diseases

Q & A

Q. What are the common synthetic routes for 2-Bromobicyclo[2.2.1]heptan-7-ol?

The synthesis typically involves Diels-Alder reactions between brominated dienophiles (e.g., 2-bromoacrolein) and cyclopentadiene derivatives. Titanium-based catalysts (e.g., chiral titanium complexes derived from BINOL and Ti(O-i-Pr)₄) enhance stereochemical control and yield . Key conditions include:

  • Low temperatures (−20°C to 0°C) to minimize side reactions.
  • Inert atmosphere (N₂ or Ar) to prevent oxidation.
  • Post-reaction purification via column chromatography or recrystallization.

Example Protocol :

StepReagent/ConditionPurpose
Diels-Alder Reaction2-Bromoacrolein, Cyclopentadiene, Ti Catalyst (0°C, 24h)Bicyclic framework formation
BrominationHBr or Br₂ (electrophilic addition)Introduce bromine at position 2
HydroxylationNaOH (substitution)Hydroxyl group at position 7

Q. How does the molecular structure influence the compound’s reactivity?

The bicyclo[2.2.1]heptane framework imposes steric constraints, directing reactivity to the bromine (position 2) and hydroxyl (position 7) groups. Key structural features:

  • Bridgehead bromine : Prone to nucleophilic substitution (e.g., SN2 with hydroxide ions) .
  • Hydroxyl group : Participates in hydrogen bonding and oxidation reactions (e.g., KMnO4 → ketone) .
  • Strained bicyclic system : Enhances electrophilic addition reactivity at the double bond (if present) .

Stereochemical Analysis :

  • The canonical SMILES (C1CC2C(CC1C2O)Br) reveals endo/exo isomerism, critical for reaction selectivity .

Q. What are typical reactions involving 2-Bromobicyclo[2.2.1]heptan-7-ol?

  • Substitution : Bromine replaced by nucleophiles (e.g., OH⁻ → 2-hydroxy derivative) .
  • Oxidation : Hydroxyl group oxidized to ketone (e.g., KMnO₄ in acidic conditions) .
  • Polymerization : Vinyl groups (if present) undergo radical or ionic polymerization .

Advanced Research Questions

Q. How can bromination reactions be optimized for higher yields and selectivity?

Temperature control is critical. Studies show that lower temperatures (−10°C) favor mono-bromination at position 2, while higher temperatures (25°C) lead to di-brominated byproducts . Additional strategies:

  • Catalyst tuning : Chiral Ti complexes improve enantioselectivity (>90% ee) in asymmetric syntheses .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

Data Contradiction Note : Conflicting reports exist on the role of HBr in bromination. Some studies suggest HBr accelerates electrophilic addition, while others note side reactions (e.g., elimination). Systematic pH monitoring is advised .

Q. How do stereochemical variations (endo vs. exo) affect biological activity?

Case Study :

  • Endo isomers exhibit stronger antimicrobial activity due to enhanced membrane interaction (e.g., Gram-positive bacteria inhibition) .
  • Exo isomers show higher solubility in aqueous media, advantageous for drug delivery systems . Analytical Methods :
  • X-ray crystallography or NOESY NMR to confirm stereochemistry .

Q. What methodologies resolve contradictions in reported reaction mechanisms?

  • Kinetic Isotope Effects (KIE) : Differentiate SN1 vs. SN2 pathways for bromine substitution .
  • DFT Calculations : Model transition states to explain divergent outcomes (e.g., solvent-dependent pathways) .
  • Controlled Replication : Reproduce conflicting studies with standardized reagents/purification methods .

Q. What are the emerging applications in medicinal chemistry?

  • Antimicrobial Agents : Derivatives inhibit bacterial enoyl-ACP reductase, a target in antibiotic development .
  • Drug Delivery : Functionalized bicyclic frameworks improve lipophilicity and blood-brain barrier penetration .
  • Enzyme Inhibitors : The hydroxyl group chelates metal ions in protease active sites (e.g., HIV-1 protease) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.